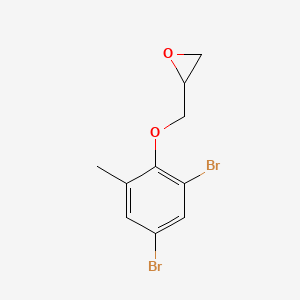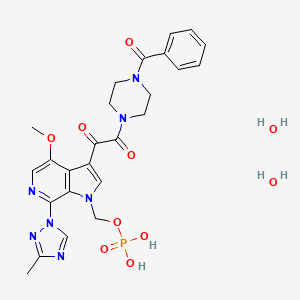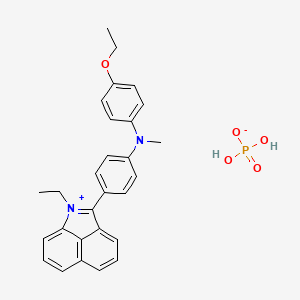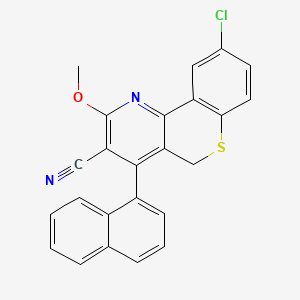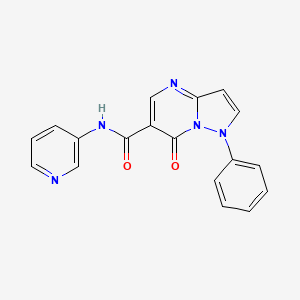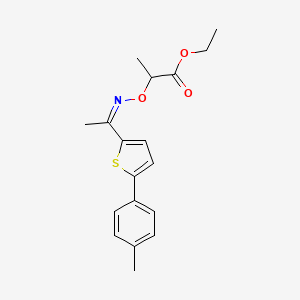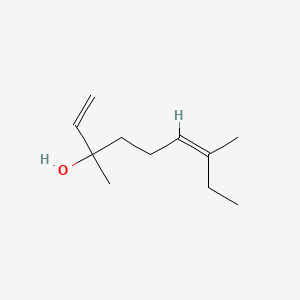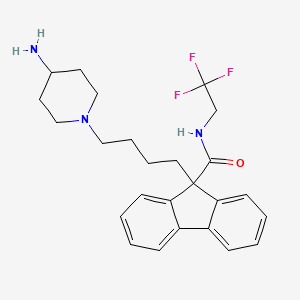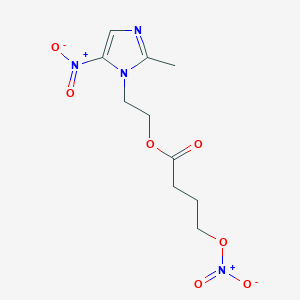
U74Dzz4B72
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound U74Dzz4B72, also known as NCX-972, is a nitric oxide-releasing derivative of metronidazole. It has the molecular formula C10H14N4O7 and is characterized by the presence of a nitro group and a nitrate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U74Dzz4B72 involves the modification of metronidazole by introducing a nitric oxide-releasing moiety. The process typically includes the following steps:
Nitration of Metronidazole: Metronidazole is nitrated to introduce a nitro group at a specific position on the imidazole ring.
Esterification: The nitrated metronidazole is then esterified with a nitrate ester to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
U74Dzz4B72 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitrate ester can release nitric oxide under reductive conditions.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the imidazole ring under mild conditions.
Major Products
Oxidation: The major product is an amine derivative of this compound.
Reduction: The major product is nitric oxide, which is released from the nitrate ester.
Substitution: Various substituted imidazole derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
U74Dzz4B72 has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its antimicrobial properties against anaerobic bacteria and protozoa.
Medicine: Potential therapeutic agent for treating infections caused by anaerobic pathogens.
Industry: Used in the development of new antimicrobial agents and nitric oxide-releasing compounds.
Mechanism of Action
The mechanism of action of U74Dzz4B72 involves the release of nitric oxide from the nitrate ester moiety. Nitric oxide is a potent antimicrobial agent that can disrupt cellular processes in bacteria and protozoa. The molecular targets include enzymes involved in cellular respiration and DNA synthesis. The pathways involved in the mechanism of action include the generation of reactive nitrogen species that cause oxidative stress and damage to microbial cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: The parent compound of U74Dzz4B72, used as an antimicrobial agent.
Nitrofurantoin: Another nitroaromatic antibiotic with similar antimicrobial properties.
Tinidazole: A nitroimidazole derivative with similar applications in treating anaerobic infections.
Uniqueness
This compound is unique due to its ability to release nitric oxide, which enhances its antimicrobial efficacy compared to other similar compounds. The combination of metronidazole’s antimicrobial properties with the nitric oxide-releasing capability makes this compound a promising candidate for treating resistant infections .
Properties
CAS No. |
352464-62-1 |
|---|---|
Molecular Formula |
C10H14N4O7 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-nitrooxybutanoate |
InChI |
InChI=1S/C10H14N4O7/c1-8-11-7-9(13(16)17)12(8)4-6-20-10(15)3-2-5-21-14(18)19/h7H,2-6H2,1H3 |
InChI Key |
MOJUOMCSNQJLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CCCO[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



